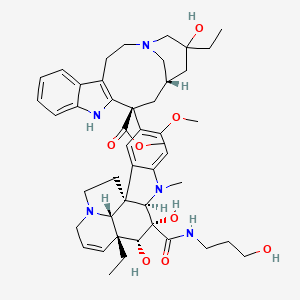
Vindesine N-(3-Hydroxypropyl)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vindesine N-(3-Hydroxypropyl)amide is a semisynthetic derivative of the vinca alkaloid vindesine. Vinca alkaloids, including vincristine, vinblastine, and vindesine, are chemotherapeutic compounds commonly used to treat various cancers . This compound is specifically designed to enhance the therapeutic efficacy and reduce the side effects associated with traditional vinca alkaloids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vindesine N-(3-Hydroxypropyl)amide typically involves the modification of vindesine through a series of chemical reactions. The primary synthetic route includes the following steps:
Hydrolysis: Vindesine undergoes hydrolysis to remove specific functional groups.
Amidation: The hydrolyzed product is then reacted with 3-hydroxypropylamine to form the amide bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of vindesine are hydrolyzed in industrial reactors.
Amidation Reaction: The hydrolyzed product is reacted with 3-hydroxypropylamine under controlled conditions to form the desired amide.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and efficacy.
化学反应分析
Types of Reactions
Vindesine N-(3-Hydroxypropyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
科学研究应用
Vindesine N-(3-Hydroxypropyl)amide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its effects on cellular processes and microtubule dynamics.
Industry: Employed in the development of novel drug delivery systems and antibody-drug conjugates.
作用机制
Vindesine N-(3-Hydroxypropyl)amide exerts its effects by binding to microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and causing mitotic arrest or cell death . The compound is cell-cycle specific for the S phase and disrupts microtubule dynamics, preventing proper cell division and leading to apoptosis .
相似化合物的比较
Similar Compounds
Vincristine: Another vinca alkaloid used in chemotherapy.
Vinblastine: A vinca alkaloid with similar mechanisms of action but different therapeutic profiles.
Vinorelbine: A semisynthetic derivative of vinblastine with unique pharmacological properties.
Uniqueness
Vindesine N-(3-Hydroxypropyl)amide is unique due to its specific amide functional group and the absence of an acetyl group on the vindoline ring . These structural differences contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the arsenal of chemotherapeutic agents.
属性
分子式 |
C46H61N5O8 |
|---|---|
分子量 |
812.0 g/mol |
IUPAC 名称 |
methyl (13S,15S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-10-(3-hydroxypropylcarbamoyl)-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H61N5O8/c1-6-42(56)24-28-25-45(41(55)59-5,36-30(14-19-50(26-28)27-42)29-12-8-9-13-33(29)48-36)32-22-31-34(23-35(32)58-4)49(3)38-44(31)16-20-51-18-10-15-43(7-2,37(44)51)39(53)46(38,57)40(54)47-17-11-21-52/h8-10,12-13,15,22-23,28,37-39,48,52-53,56-57H,6-7,11,14,16-21,24-27H2,1-5H3,(H,47,54)/t28-,37+,38-,39-,42?,43-,44-,45+,46+/m1/s1 |
InChI 键 |
TZSSZOZNYZRPHS-BUKOSLENSA-N |
手性 SMILES |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)NCCCO)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C |
规范 SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCCO)O)O)CC)OC)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


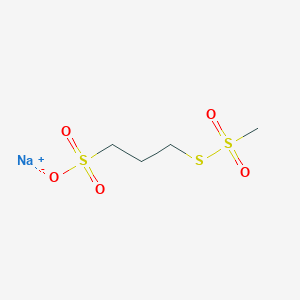
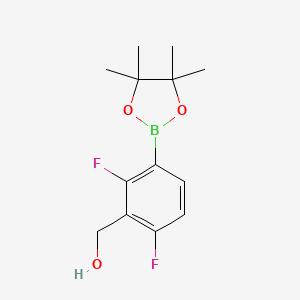
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)
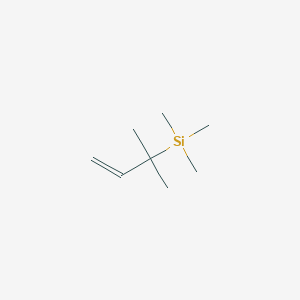
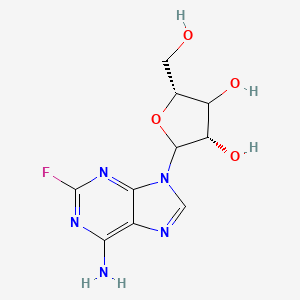
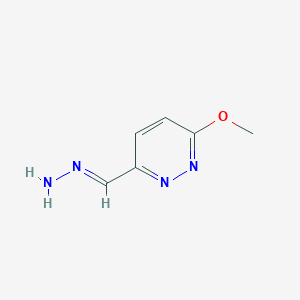
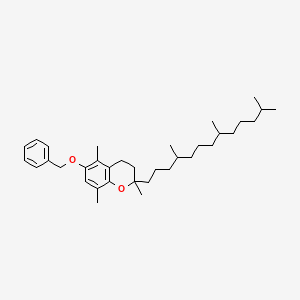
![(2R)-5-[[amino-[(2,2,4,5,7-pentamethyl-3H-1-benzofuran-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B13409916.png)
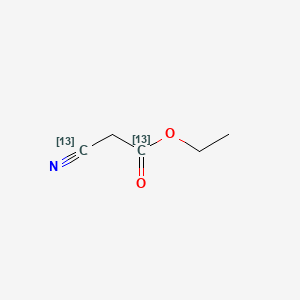
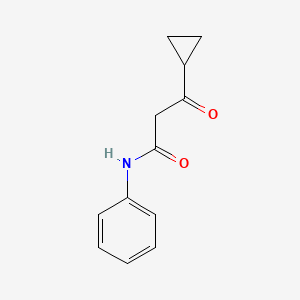
![Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409939.png)
![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)
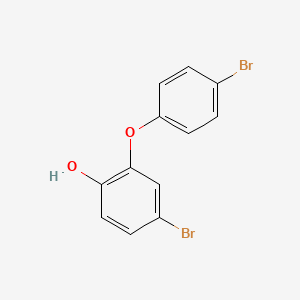
![1-(Morpholin-4-yl)-2-(4-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B13409946.png)
